4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
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Description
The compound “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is a chemical compound with the molecular weight of 273.31 . It is also known as 4- (4- (5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the production of pyrimidine .
Mode of Action
The compound interferes with the production of pyrimidine, a crucial compound that organisms need to synthesize DNA . It achieves this by inhibiting an enzyme called dihydroorotate dehydrogenase (DHODH), which plays a vital role in the production of pyrimidine .
Biochemical Pathways
By inhibiting DHODH, the compound disrupts the pyrimidine synthesis pathway . This disruption leads to a deficiency in pyrimidine, which in turn hampers DNA synthesis. As DNA is essential for cell division and growth, this disruption can effectively prevent the multiplication and spread of organisms .
Result of Action
The inhibition of pyrimidine synthesis by “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” leads to a halt in DNA synthesis. This halt in DNA synthesis prevents the multiplication and spread of organisms, thereby exerting its therapeutic effects .
Safety and Hazards
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-10-11(2)19-12(3)20-14(10)21-4-6-22(7-5-21)15-17-8-13(16)9-18-15/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXFSNQCCGVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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